2-Methyl-6-nitroaniline-d3
Description
Structure
3D Structure
Properties
CAS No. |
1246816-42-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-nitro-6-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3/i1D3 |
InChI Key |
FCMRHMPITHLLLA-FIBGUPNXSA-N |
SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N |
Synonyms |
2-Methyl-6-nitro-benzenamine-d3; 6-Nitro-o-toluidine-d3; 1-Amino-2-methyl-6-nitrobenzene-d3; 1-Nitro-2-amino-3-methylbenzene-d3; 2-Amino-3-nitrotoluene-d3; 2-Methyl-6-nitroaniline-d3; 2-Nitro-6-methylaniline-d3; 3-Nitro-2-aminotoluene-d3; NSC 286-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Traditional Synthesis Routes and Associated Challenges for 2-Methyl-6-nitroaniline (B18888)
The conventional and widely practiced method for synthesizing 2-Methyl-6-nitroaniline involves the nitration of 2-toluidine. researchgate.net However, this pathway is fraught with challenges, primarily related to the formation of isomeric byproducts and the need for stringent control over reaction conditions to achieve satisfactory yields and purity.
Multi-step Synthesis via 2-Toluidine Acetylation, Nitration, and Hydrolysis
To circumvent the issues associated with direct nitration, a multi-step approach is commonly employed. This process begins with the protection of the amino group of 2-toluidine through acetylation. The resulting N-acetyl-2-toluidine (2-methylacetanilide) is then subjected to nitration, followed by hydrolysis to remove the acetyl group and yield the desired 2-Methyl-6-nitroaniline. researchgate.net
The initial acetylation step is crucial as it deactivates the highly activating amino group, thereby controlling the regioselectivity of the subsequent nitration reaction. This protection strategy helps to direct the incoming nitro group primarily to the positions ortho and para to the methyl group.
Isomeric Mixture Formation and Separation Research
A significant hurdle in the synthesis of 2-Methyl-6-nitroaniline is the concurrent formation of its isomer, 2-Methyl-4-nitroaniline (B30703). researchgate.net The nitration of N-acetyl-2-toluidine inevitably produces a mixture of these two isomers, with their relative proportions being influenced by the reaction conditions. researchgate.net The methyl group directs nitration to the ortho and para positions, while the acetamido group also directs to the ortho and para positions. This results in the formation of both 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
The separation of this isomeric mixture presents a considerable challenge due to their similar physical properties. Research has focused on developing efficient separation techniques. One reported method involves treating the hydrochloride salt mixture with water to precipitate 2-Methyl-6-nitroaniline, while the more soluble 2-Methyl-4-nitroaniline remains in the mother liquor. guidechem.com Subsequent treatment of the mother liquor with ammonia (B1221849) water allows for the recovery of 2-Methyl-4-nitroaniline. guidechem.com Studies on the solid-liquid phase equilibria of the ternary system containing the two isomers and a solvent like ethyl acetate (B1210297) have been conducted to provide a theoretical basis for their separation by crystallization. researchgate.netresearchgate.net
Control of Reaction Parameters and Yield Optimization
Meticulous control over reaction parameters is paramount for maximizing the yield of 2-Methyl-6-nitroaniline and minimizing the formation of unwanted byproducts. Key parameters that require careful management include:
Temperature: The nitration step is highly exothermic, and maintaining a low temperature is critical to prevent over-nitration and the formation of dinitro derivatives.
Acid Concentration: The ratio and concentration of the acids used in the nitrating mixture (typically a combination of nitric acid and sulfuric acid) significantly impact the reaction's outcome.
Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material while avoiding the degradation of the product.
Research has shown that by carefully controlling these parameters, yields of 2-Methyl-6-nitroaniline can be significantly improved. For instance, a study that detached the acetylation and nitration steps reported a yield of 59.4% with a purity of up to 99.68%. researchgate.netenergetic-materials.org.cn Another process starting from 4-amino-3-methylbenzenesulfonic acid reported a yield of 82.0% with a purity of 98.2%. chemicalbook.com
Advanced Synthetic Approaches for 2-Methyl-6-nitroaniline
In addition to the traditional methods, research has explored more advanced synthetic strategies to enhance the efficiency and sustainability of 2-Methyl-6-nitroaniline production.
Process Improvement Studies for Enhanced Purity and Yield
Efforts to improve the synthesis of 2-Methyl-6-nitroaniline have focused on refining the existing multi-step process. One study highlighted the advantages of separating the acetylation and nitration steps, which were previously conducted in a single pot. researchgate.netenergetic-materials.org.cn This modification allows for better control over the nitration temperature, leading to a higher yield and purity of the final product. researchgate.netenergetic-materials.org.cn
The table below summarizes the findings of a study that optimized the two-step synthesis process.
| Parameter | Optimized Condition | Result |
| Process | Detached Acetylation and Nitration | Improved temperature control during nitration |
| Yield | 59.4% | - |
| Purity | 99.68% | - |
Data sourced from a study on the synthesis technique of 2-Methyl-6-nitroaniline. researchgate.netenergetic-materials.org.cn
Catalytic Transformations in Related Aniline (B41778) Synthesis
The field of organic synthesis has witnessed significant advancements in catalytic transformations, which offer potential avenues for the synthesis of substituted anilines like 2-Methyl-6-nitroaniline. While specific catalytic methods for the direct synthesis of 2-Methyl-6-nitroaniline are not extensively documented in the provided context, research on related aniline syntheses showcases promising approaches.
For instance, gold-catalyzed three-component reactions have been developed for the synthesis of a variety of substituted anilines. rsc.org This method involves a domino reaction sequence that allows for the modular construction of complex aniline derivatives. rsc.org Another approach utilizes a Palladium/Carbon–ethylene system for the synthesis of anilines from cyclohexanones. bohrium.com Furthermore, copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, provide a means to form C-N bonds and synthesize N-substituted anilines. acs.org The chemoselective hydrogenation of nitro compounds to the corresponding anilines using supported gold catalysts is another relevant catalytic method. nih.gov These catalytic systems, while not directly applied to 2-Methyl-6-nitroaniline in the provided search results, represent the forefront of research in aniline synthesis and could potentially be adapted for the production of this specific compound.
Synthesis of 2-Methyl-6-nitroaniline-d3
The deuterated analog, this compound, is a stable isotope-labeled compound used in research, particularly as a tracer in metabolic and pharmacokinetic studies. medchemexpress.commedchemexpress.eu The synthesis of this compound involves the introduction of deuterium (B1214612) atoms into the methyl group of 2-Methyl-6-nitroaniline. While the specific synthetic route for this compound is not detailed in the provided search results, it is identified as the deuterium-labeled version of 2-Methyl-6-nitroaniline. medchemexpress.com
Regioselectivity Studies in Aromatic Nitration Reactions
The synthesis of this compound is fundamentally a study in controlling regioselectivity during electrophilic aromatic substitution (EAS). The primary method involves the nitration of 2-methylaniline (o-toluidine), where the positions of the incoming nitro group are dictated by the electronic effects of the existing amino (-NH₂) and methyl (-CH₃) substituents.
Influence of Substituent Effects on Electrophilic Aromatic Substitution (EAS) Regiochemistry
In the electrophilic aromatic substitution of a substituted benzene (B151609) ring, the existing substituents determine the reactivity and orientation of the incoming electrophile. minia.edu.eg Substituents that donate electron density to the ring are known as activating groups, making the ring more nucleophilic and speeding up the reaction. minia.edu.egmasterorganicchemistry.com Conversely, electron-withdrawing groups are deactivating. masterorganicchemistry.com
Both the amino (-NH₂) and methyl (-CH₃) groups are activating substituents. minia.edu.eg
Amino Group (-NH₂): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance (+R effect). ulisboa.ptrsc.org This donation significantly increases the electron density at the ortho and para positions relative to the amino group. byjus.com
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect). ulisboa.pt
When nitrating 2-methylaniline, the directing effects of these two groups are combined. The powerful +R effect of the amino group is the dominant directing influence, strongly favoring substitution at its ortho and para positions (positions 3, 5, and 1). However, direct nitration of aniline and its derivatives with strong acids like a nitric acid/sulfuric acid mixture leads to significant complications. The strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). The anilinium ion is a meta-directing and strongly deactivating group, which would lead to undesired products and slower reaction rates. masterorganicchemistry.combyjus.com Furthermore, the primary amine is susceptible to oxidation by nitric acid. rsc.org
To circumvent these issues, a protecting group strategy is employed. rsc.org
Investigation of Acylaniline Derivative Nitration Mechanisms
To ensure the desired regioselectivity and prevent oxidation, the highly activating amino group is temporarily converted into a less reactive amide or imide group, a common strategy in aniline chemistry. rsc.org Acetylation is a typical method, converting 2-methylaniline into 2-methylacetanilide (N-(2-methylphenyl)acetamide). researchgate.net
The N-acetyl group is still an ortho, para-director and an activating group, but its activating strength is significantly moderated compared to the free amine. ulisboa.ptrsc.org This moderation prevents multiple nitrations and unwanted side reactions. The steric bulk of the acetyl group also plays a role, hindering substitution at the ortho position closest to it.
The nitration of 2-methylacetanilide with a mixture of nitric and sulfuric acid proceeds via the standard EAS mechanism. The reaction yields a mixture of isomers, primarily 2-methyl-6-nitroacetanilide and 2-methyl-4-nitroacetanilide. researchgate.netguidechem.com The separation of these isomers is often followed by hydrolysis of the acetyl group using acid or base to yield the final nitroaniline products. rsc.orgguidechem.com One reported method achieves a yield of 59.7% for 2-Methyl-6-nitroaniline and 31.6% for the 2-methyl-4-nitroaniline byproduct after separation and hydrolysis. guidechem.com A two-step process separating the acetylation and nitration steps has been shown to provide better temperature control, yielding 2-Methyl-6-nitroaniline with a purity of 99.68% and a yield of 59.4%. researchgate.netenergetic-materials.org.cn
| Starting Material | Reaction | Key Products | Yield (%) | Purity (%) | Reference |
| 2-Methylaniline | Acetylation, Nitration, Hydrolysis | 2-Methyl-6-nitroaniline | 59.7 | >97.0 | guidechem.com |
| 2-Methylaniline | Two-step Acetylation and Nitration | 2-Methyl-6-nitroaniline | 59.4 | 99.68 | energetic-materials.org.cn |
| 4-Amino-3-methylbenzenesulfonic acid | Acetylation, Nitration, Hydrolysis | 2-Methyl-6-nitroaniline | 82.0 | 98.2 | chemicalbook.com |
Mechanistic Insights into Subsequent Transformations
This compound serves as a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds. Its functional groups—the amine, the nitro group, and the aromatic ring—provide multiple reaction sites for further elaboration.
Role as an Intermediate in Complex Organic Synthesis (e.g., Quinoline (B57606) Derivatives, 7-Nitroindazole)
The strategic placement of the amino and nitro groups makes 2-Methyl-6-nitroaniline an ideal precursor for cyclization reactions to form fused ring systems.
7-Nitroindazole (B13768) Synthesis: 2-Methyl-6-nitroaniline is a key starting material for the synthesis of 7-nitroindazole. guidechem.comchemdad.com The reaction involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, such as acetic acid, which then undergoes an intramolecular cyclization to form the indazole ring system. guidechem.com One process reports a yield of 97% for this transformation at room temperature. guidechem.com Another patent describes a similar conversion with a product purity of 61.8%. google.comgoogle.com 7-Nitroindazole is a significant compound in medicinal chemistry, known for its selective inhibition of neuronal nitric oxide synthase (nNOS). guidechem.com
Quinoline Derivatives: While direct synthesis of quinolines from 2-Methyl-6-nitroaniline is less commonly cited, related nitroanilines are extensively used in classic quinoline syntheses like the Doebner-von Miller and Skraup reactions. nih.goviipseries.org For instance, 4-nitroaniline (B120555) is used with crotonaldehyde (B89634) to produce 2-methyl-6-nitroquinoline. nih.gov The underlying principle involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation. The functional groups in this compound make it a plausible substrate for analogous transformations to produce substituted quinoline scaffolds.
Elucidation of Reaction Pathways for Derivative Formation
The transformation of 2-Methyl-6-nitroaniline into other valuable chemicals involves well-understood reaction pathways.
Indazole Formation: The synthesis of 7-nitroindazole from 2-Methyl-6-nitroaniline is a classic example of diazotization followed by intramolecular cyclization.
Diazonium Salt Formation: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a protic acid) to form a diazonium salt.
Intramolecular Cyclization: The resulting diazonium species is unstable and undergoes an intramolecular electrophilic attack on the C6 position of the benzene ring, facilitated by the activating methyl group. This ring-closing step forms the five-membered pyrazole (B372694) ring fused to the benzene ring.
Aromatization: A final deprotonation step re-establishes aromaticity, yielding the stable 7-nitroindazole product.
Other Transformations: The amino group can be converted into various other functionalities through diazotization, such as cyano or hydroxyl groups. For example, one synthetic route converts the amino group of 2-Methyl-6-nitroaniline into a cyano group, which is then hydrolyzed to a carboxylic acid. Subsequent reduction of the nitro group yields 2-amino-6-methylbenzoic acid. guidechem.com The nitro group can also be reduced to an amine, providing a pathway to 2,6-diaminotoluene (B122827) derivatives. Furthermore, the entire molecule can be transformed under harsh conditions; for instance, reaction with aqueous sodium hydroxide (B78521) at high temperature and pressure can substitute the amino group with a hydroxyl group to produce 2-methyl-6-nitrophenol. google.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-6-nitroaniline | Sodium nitrite, Acetic acid | 7-Nitroindazole | 97 | guidechem.com |
| 2-Methyl-6-nitroaniline | Sodium nitrite, Acetic anhydride, Acetic acid | 7-Nitroindazole | 61.8 (purity) | google.comgoogle.com |
| 2-Methyl-6-nitroaniline | 1. Diazotization, Cyanation 2. Hydrolysis 3. Reduction | 2-Amino-6-methylbenzoic acid | 38.1 (overall) | guidechem.com |
| 2-Methyl-6-nitroaniline | Aqueous NaOH, 170°C | 2-Methyl-6-nitrophenol | 95 | google.com |
Isotopic Labeling Strategies and Applications in Research
Synthesis of 2-Methyl-6-nitroaniline-d3
The synthesis of this compound involves the specific replacement of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group of 2-Methyl-6-nitroaniline (B18888).
Deuterium Incorporation Methodologies
Several methodologies exist for incorporating deuterium into aromatic compounds. nih.govchemrxiv.org One common approach is through hydrogen-deuterium (H-D) exchange reactions. nih.gov These can be catalyzed by acids or transition metals. nih.govacs.org For instance, acid-catalyzed H-D exchange often employs strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the solvent and the deuterium source. nih.gov This method is particularly effective for aromatic amines and amides, with deuteration typically occurring at the most electron-rich positions of the aromatic ring. nih.gov
Transition metal catalysts, particularly those based on iridium, are widely used for ortho-directed H-D exchange on aromatic compounds. acs.orguni-rostock.de These catalysts facilitate the exchange of hydrogen for deuterium with high efficiency under mild conditions. acs.org Another technique involves palladium-catalyzed Br/D exchange, which allows for the introduction of deuterium onto an aromatic nucleus with high functional group tolerance. rsc.org The synthesis of the non-deuterated parent compound, 2-Methyl-6-nitroaniline, is typically achieved through the acetylation of 2-methylaniline, followed by nitration and subsequent hydrolysis. energetic-materials.org.cnresearchgate.net
Specific Labeling at the Methyl Group (Methyl-d3)
The targeted labeling of the methyl group in 2-Methyl-6-nitroaniline to create the -d3 variant is of significant interest in medicinal chemistry for its potential to confer pharmacological benefits. medchemexpress.comresearchgate.net The synthesis of N-Methyl-2-nitroaniline-d3, a related compound, can be achieved using deuterated reagents like deuterated methylamine. evitachem.com This suggests that a similar strategy, likely involving a deuterated methylating agent, could be employed in a multi-step synthesis starting from a suitable precursor to produce this compound. The precise installation of a trideuteromethyl group is a key tool for drug optimization and development. researchgate.net
Table 1: Synthesis Approaches for Deuterated Aromatic Amines
| Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Acid-Catalyzed H-D Exchange | Brønsted acids (e.g., CF₃COOD) | CF₃COOD | Metal-free; deuterates electron-rich positions. nih.gov |
| Iridium-Catalyzed H-D Exchange | Iridium complexes | D₂ gas | High efficiency for ortho-deuteration. acs.org |
| Palladium-Catalyzed Br/D Exchange | Palladium catalysts | D₂O or other deuterated solvents | High functional group tolerance. rsc.org |
| Multi-step Synthesis | Various reagents | Deuterated building blocks (e.g., deuterated methylamine) | Allows for specific labeling at non-aromatic positions. evitachem.com |
Advanced Isotopic Tracing Techniques
The use of isotopically labeled compounds like this compound is fundamental to a variety of advanced research techniques. acs.org
Application in Mechanistic Studies and Reaction Pathway Elucidation
Deuterium-labeled compounds are invaluable for elucidating reaction mechanisms. uni-rostock.de By tracking the position of the deuterium label in the products of a reaction, chemists can deduce which parts of a molecule are involved in specific chemical transformations. uni-rostock.de For example, scrambling experiments using deuterium labels can reveal the movement of atoms and the formation of intermediates during a reaction. uni-rostock.de The use of deuterated anilines in kinetic studies has helped to propose stepwise mechanisms in nucleophilic substitution reactions. nih.govdoi.org
Investigation of Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This difference in reaction rates, particularly the primary KIE observed when a bond to the isotope is broken in the rate-determining step, provides crucial information about the transition state of a reaction. princeton.edubaranlab.org For C-H versus C-D bonds, the C-D bond is stronger, leading to a slower reaction rate if this bond is cleaved in the rate-limiting step. mdpi.com The magnitude of the KIE (kH/kD) can help to distinguish between different proposed reaction mechanisms. princeton.eduresearchgate.net For instance, a large primary KIE is consistent with the breaking of a C-H/D bond in the rate-determining step, whereas a small or absent KIE suggests that this bond is not broken. princeton.edu Secondary KIEs, where the labeled bond is not broken, can also provide insight into changes in hybridization or steric environment at the transition state. princeton.edu
Table 2: Applications of Kinetic Isotope Effects
| KIE Type | Description | Mechanistic Insight |
| Primary KIE | Isotopic substitution at a bond that is broken in the rate-determining step. gmu.edu | Provides evidence for bond cleavage in the rate-determining step and information about the transition state structure. princeton.edu |
| Secondary KIE | Isotopic substitution at a bond that is not broken in the rate-determining step. gmu.edu | Reveals changes in hybridization or steric environment between the ground state and the transition state. princeton.edu |
Tracking of Compound Transformations in Complex Systems
In complex biological or environmental systems, isotopically labeled compounds are essential for tracking the fate of a molecule. acs.org For example, deuterated compounds are used to understand drug metabolism by identifying the metabolites formed. nih.gov The distinct mass of the deuterated compound allows it to be easily distinguished from its non-labeled counterparts and other molecules in the system using techniques like mass spectrometry. nih.gov This enables researchers to trace the metabolic pathways and identify potential reactive metabolites. nih.gov Isotopic labeling is also used in environmental studies to monitor the transport and degradation of pollutants.
Contribution to Environmental and Degradation Research
The use of isotopically labeled compounds like this compound is pivotal in environmental research, especially for understanding the fate and breakdown of nitroaromatic compounds, which are a significant class of environmental contaminants. acs.org
Fate and Transport Studies of Related Nitroaromatic Compounds
Nitroaromatic compounds are prevalent in the environment due to their extensive use in industries such as pesticides, dyes, and explosives. acs.org Assessing their environmental fate is challenging because they can exist in various phases and undergo multiple, often competing, degradation pathways over long periods. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as deuterated nitroanilines, is essential for accurately monitoring and quantifying these pollutants in complex environmental samples like soil and groundwater. clearsynth.com These standards help to correct for matrix effects and ensure that analytical methods are robust and reliable, which is critical for tracking the transport and distribution of these contaminants. clearsynth.com
While direct studies on the environmental fate of this compound are not extensively documented, its utility is inferred from the methodologies applied to similar compounds. For instance, research on other nitroaromatic compounds demonstrates the importance of using isotopically labeled analogues to overcome analytical challenges posed by environmental matrices. researchgate.net
Assessment of Biotic and Abiotic Degradation Pathways
Isotopically labeled compounds are instrumental in elucidating the complex degradation pathways of nitroaromatic compounds. dtic.mil Both biotic (microbial) and abiotic (e.g., chemical reduction) processes contribute to the breakdown of these pollutants. acs.orgacs.org By using a deuterated standard, researchers can more accurately measure the disappearance of the parent compound and the appearance of degradation products. dtic.mil
Studies on related nitroaromatic compounds have shown that degradation can proceed through different mechanisms, such as the reduction of the nitro group or oxidation of the aromatic ring. nih.govacs.org The specific pathway often depends on environmental conditions and the molecular structure of the compound. acs.org For example, under oxic conditions, nitrobenzene (B124822) can undergo either oxidation to catechol or reduction to o-aminophenol, with each pathway exhibiting distinct isotopic fractionation patterns. acs.org The use of deuterated standards in such studies allows for precise quantification, which is necessary to determine the predominant degradation pathway. clearsynth.com
Compound-Specific Stable Isotope Analysis (CSIA) Methodologies
Compound-Specific Stable Isotope Analysis (CSIA) has emerged as a powerful technique for investigating the in-situ degradation of organic pollutants, including nitroaromatic compounds. acs.org This method measures the changes in the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) of a contaminant as it degrades. dtic.mil These changes, known as isotope fractionation, are often characteristic of specific degradation pathways. acs.org
The application of CSIA to nitroaromatic compounds has been demonstrated in various studies, providing evidence for in-situ transformation and helping to identify the responsible degradation mechanisms. researchgate.netdtic.mil For instance, by analyzing the isotope fractionation of carbon, nitrogen, and hydrogen, researchers can differentiate between degradation initiated by dioxygenation, reduction, or oxidation of a methyl group. nih.govacs.org A dual-isotope approach, plotting the fractionation of two different elements against each other (e.g., δ¹⁵N vs. δ¹³C), can yield distinct slopes for different reaction pathways, allowing for the quantification of the relative contribution of each pathway in the field. acs.org
While specific CSIA studies focusing on 2-Methyl-6-nitroaniline are not prominent in the literature, the established methodologies for other nitroaromatics provide a clear framework for how its deuterated form would be invaluable. researchgate.netudel.edu It would serve as an essential standard for calibrating measurements and ensuring the accuracy of the isotope ratio analysis.
Table 1: Representative Isotope Enrichment Factors (ε) for Different Degradation Pathways of Nitroaromatic Compounds
| Degradation Pathway | Isotope | Enrichment Factor (ε) | Reference |
| Nitro Group Reduction | Carbon (¹³C) | -2.0‰ to -8.0‰ | acs.org |
| Nitrogen (¹⁵N) | -15.0‰ to -30.0‰ | acs.org | |
| Ring Oxidation (Dioxygenation) | Carbon (¹³C) | -1.5‰ to -4.0‰ | nih.govacs.org |
| Nitrogen (¹⁵N) | 0.0‰ to -2.0‰ | nih.govacs.org | |
| Methyl Group Oxidation | Carbon (¹³C) | -1.0‰ to -3.0‰ | nih.govacs.org |
| Hydrogen (²H) | -50.0‰ to -150.0‰ | nih.govacs.org |
This table provides typical ranges of isotope enrichment factors observed in studies of related nitroaromatic compounds. The specific values can vary depending on the compound and environmental conditions.
Utility in Biosynthetic Pathway Investigations and Metabolism
The application of deuterated compounds extends into the realm of biology, where they are used to trace metabolic processes and quantify biological molecules with high precision. clearsynth.com
Tracing Metabolic Pathways and Pharmacokinetics of Related Compounds
Isotopically labeled molecules are invaluable for tracing the metabolic fate of xenobiotics (foreign compounds) in biological systems. bitesizebio.com By introducing a deuterated compound, researchers can follow its journey through various metabolic reactions by detecting the deuterium label in downstream metabolites. This technique provides critical insights into the enzymes and pathways involved in metabolizing a class of compounds. springernature.com
For compounds structurally related to 2-Methyl-6-nitroaniline, deuterated analogues are used to study their pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes them. The use of a deuterated internal standard allows for the precise quantification of the parent drug and its metabolites in biological fluids like plasma and urine. clearsynth.com This is crucial for understanding the compound's behavior in the body and for developing safe and effective therapeutic agents.
While specific metabolic tracing studies using this compound are not widely published, the principles are well-established. For example, studies on other deuterated nitroanilines have successfully traced their metabolic pathways, identifying key enzymatic processes. Similarly, deuterium tracing has been applied to study the metabolism of NAD(P)H in different cellular compartments, showcasing the power of this technique to unravel complex metabolic networks. nih.gov
Application in Proteomics and Quantitative Biological Studies
In the field of proteomics, which is the large-scale study of proteins, stable isotope-labeled compounds are fundamental for accurate quantification. isotope.com Mass spectrometry-based proteomics can identify thousands of proteins in a complex biological sample, and deuterated standards are key to determining their abundance. isotope.com
Deuterated internal standards are chemically and physically very similar to their non-labeled counterparts, meaning they behave almost identically during sample preparation and analysis. researchgate.net However, they are easily distinguished by a mass spectrometer due to their mass difference. isotope.com By adding a known amount of a deuterated standard to a sample, researchers can create a calibration curve and accurately quantify the corresponding unlabeled analyte, compensating for variations in sample processing and instrument response. clearsynth.comdiva-portal.org This approach is widely used in quantitative mass spectrometry to measure the levels of drugs, metabolites, and other biomolecules in biological systems. diva-portal.orgmdpi.com
The use of heavy-labeled peptides as internal standards is a common strategy in quantitative proteomics to compare protein expression levels between different biological states, such as healthy versus diseased tissue. isotope.com Although this compound is not a peptide, its role as a deuterated internal standard in quantitative analysis follows the same principle, ensuring precision and accuracy in measuring related small molecules in complex biological matrices. clearsynth.comresearchgate.net
Structural and Conformational Research
Polymorphism and Solid-State Characteristics of 2-Methyl-6-nitroaniline (B18888)
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the fields of materials science and pharmaceuticals. 2-Methyl-6-nitroaniline has been the subject of research to understand its polymorphic behavior and the influence of various factors on its solid-state structure.
Identification and Characterization of Polymorphic Forms (Form 1 and Form 2)
At least two polymorphic forms of 2-Methyl-6-nitroaniline have been identified and characterized, designated as Form 1 and Form 2. soton.ac.uk A new crystal form, crystallizing with two independent molecules (Z′ = 2) in the P21/c space group, has been identified. researchgate.netresearchgate.net This new form exhibits different N—H⋯O hydrogen-bonding synthons, leading to linear V-shaped chains, in contrast to the helical chain arrangement observed in the previously known form where Z′ = 1. researchgate.netresearchgate.net
Form 1 is characterized by a herringbone structure, which is typical when π-π interactions significantly influence the molecular packing. soton.ac.uk In this form, two molecules are oriented to form a 'dimer' through weak hydrogen bridging between the amino group of one molecule and the nitro group of another. soton.ac.uk The molecules are not stacked directly on top of each other but are offset, likely due to steric hindrance from the functional groups and the influence of π-π interactions between the aromatic rings. soton.ac.uk The distance between the aromatic rings of stacked molecules is approximately 3.5 Å. soton.ac.uk
Form 2 displays a different packing arrangement. The molecules are tilted and linked via weak interactions involving the NO2-NH2, NO2-CH3, NO2-CH2, and NH2-NH2 functional groups of neighboring molecules. soton.ac.uk Unlike the 90° angle between molecular planes in adjacent columns typical of a herringbone structure like in Form 1, the angles in Form 2 are much larger at 123.86°. soton.ac.uk
Below is a data table summarizing the crystallographic data for the two polymorphs.
| Property | Form 1 | Form 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Z' | 1 | 2 |
| Molecular Arrangement | Herringbone | Tilted Stacks |
| Interplanar Angle | ~90° | 123.86° |
| Key Interactions | π-π stacking, NH2···O=N hydrogen bonds | Weak NO2-NH2, NO2-CH3, NO2-CH2, NH2-NH2 interactions |
Influence of Crystallization Conditions (Solvent, Temperature) on Polymorph Formation
The formation of a specific polymorph of 2-Methyl-6-nitroaniline is highly dependent on the crystallization conditions, particularly the solvent and temperature. soton.ac.uk Form 1 has been successfully crystallized from a variety of solvents, including ethanol, propan-2-ol, 1-butanol, acetone, acetonitrile, and dimethylformamide (DMF). soton.ac.uk It has also been obtained over a range of temperatures in both slurries and in solution with methanol. soton.ac.uk
The crystallization of two binary systems containing 2-methyl-6-nitroaniline resulted in the formation of its two polymorphs. soton.ac.uk Form 1 was initially produced by crystallization with imidazolidinethione, while Form 2 was generated upon crystallization with benzenesulfonic acid and methanol. soton.ac.uk This highlights the critical role that co-formers and solvent systems play in directing the crystallization outcome towards a specific polymorphic form.
Structure-Property Relationship Investigations in Solid Forms
The existence of polymorphism in 2-Methyl-6-nitroaniline provides an excellent platform for investigating structure-property relationships. soton.ac.uk Differences in the crystal packing and intermolecular interactions between polymorphs can lead to variations in their physical and chemical properties. For instance, the different hydrogen-bonding networks and π-π stacking arrangements in Form 1 and Form 2 can influence properties such as melting point, solubility, and stability. While detailed comparative studies on the properties of the two forms are ongoing, the distinct structural features suggest that they will exhibit different behaviors.
Intermolecular Interactions and Supramolecular Assembly
Analysis of Hydrogen Bonding Networks (NH2-NO2, NH2-NH2)
Hydrogen bonding plays a crucial role in the crystal packing of 2-Methyl-6-nitroaniline. The primary hydrogen bonding motif involves the amino (-NH2) group acting as a hydrogen bond donor and the nitro (-NO2) group acting as an acceptor (N-H···O). This interaction is a key feature in the formation of the 'dimer' units observed in Form 1. soton.ac.uk In the newer polymorph, these N-H···O hydrogen bonds create linear V-shaped chains. researchgate.net
The ammonium (B1175870) group and respective anions in salts of 2-methyl-6-nitroaniline form hydrogen bonds that are the most significant interactions, arranging in zero-, one-, or two-dimensional networks. researchgate.net
Investigation of Pi-Pi Stacking and Other Weak Interactions (C-H...O, NO2...pi(Ar))
Pi-pi (π-π) stacking interactions between the aromatic rings are a significant stabilizing force in the crystal structure of 2-Methyl-6-nitroaniline, especially in Form 1, leading to its characteristic herringbone packing. soton.ac.uk These interactions involve the face-to-face arrangement of the aromatic rings, and the offset stacking observed is a common feature that minimizes steric repulsion while maximizing attractive forces. soton.ac.uklibretexts.org The distance between the stacked aromatic rings is approximately 3.5 Å. soton.ac.uk
Besides hydrogen bonding and π-π stacking, other weak interactions are also present and contribute to the supramolecular assembly. These include C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom, and NO2···π(Ar) interactions, where the nitro group interacts with the π-system of an adjacent aromatic ring. researchgate.net Hirshfeld surface analysis has indicated that the nitro group plays a dominant role in these weak interactions. researchgate.net
Role of Nitro Group in Supramolecular Architectures
The nitro group (NO₂) of 2-Methyl-6-nitroaniline plays a pivotal role in dictating its supramolecular assembly through various non-covalent interactions. In derivatives of 2-nitroaniline, an intramolecular hydrogen bond typically forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. acs.org This interaction creates a stable six-membered chelate ring, which significantly influences how the molecules pack together in the solid state. acs.org
The primary interactions governing the crystal structure are hydrogen bonds formed by the ammonium group (in its salt form) and respective anions. researchgate.net These interactions lead to the formation of networks that can be zero-, one-, or two-dimensional. researchgate.net Beyond the prominent hydrogen bonds, other non-covalent interactions are crucial. Hirshfeld surface analysis has been used to identify that, in addition to N-H···anion hydrogen bonds, C-H···O interactions involving the nitro group are also present. researchgate.net The interplay between strong and weak hydrogen bonds, dipole-dipole forces, and aromatic interactions collectively determines the final supramolecular structure. acs.org In some related structures, a variety of ONO₂⋯π(N)NO₂ non-hydrogen bonding interactions are also observed. researchgate.net The combination of these forces, particularly hydrogen bonding involving the amino group as a donor and the nitro group's oxygen atoms as acceptors, can create characteristic chain structures that stabilize the crystal lattice.
Studies on Acentric Material Design via Non-covalent Interactions
The design of acentric materials—crystals that lack a center of symmetry—is critical for applications such as non-linear optics. The control of crystal packing through non-covalent interactions is a key strategy in this field. For molecules like 2-Methyl-6-nitroaniline, the specific and directional nature of its hydrogen bonds is fundamental to engineering acentric structures.
Conformational Analysis
Theoretical Calculations of Relaxed Potential Energy Surfaces
Theoretical calculations, particularly of the relaxed potential energy surface (rPES), have been instrumental in understanding the conformational flexibility of 2-Methyl-6-nitroaniline. These computational studies explore the energy changes associated with the rotation of the molecule's functional groups. For the isolated cation of 2-Methyl-6-nitroaniline (H2m6na⁺), rPES calculations have determined the energy landscapes for the rotation of the nitro (NO₂) group, as well as the simultaneous rotation of the ammonium (NH₃⁺) and methyl (CH₃) groups. researchgate.net Such calculations help identify the global minimum energy conformation and the energy barriers to internal rotation. researchgate.netresearchgate.net
Analysis of Molecular Planarity and Rotational Barriers
The planarity of the nitroaniline core and the rotational barriers of its substituent groups are key conformational parameters. For the 2-Methyl-6-nitroaniline cation, the energy barrier for the rotation of the nitro group was calculated to be 11.6 kcal/mol. researchgate.net This relatively high barrier indicates a significant degree of electronic conjugation between the nitro group and the aromatic ring, which favors a planar arrangement. However, in some related nitroaniline salts, theoretical calculations have revealed a non-planar orientation of the nitro group with respect to the benzene (B151609) ring in the global minimum structure, which is an atypical conformation for this class of compounds. researchgate.net
The rotational dynamics of the functional groups are critical to understanding the molecule's behavior in different environments. The energy barriers for these rotations can be influenced by intermolecular interactions, such as hydrogen bonding within a crystal lattice.
Interactive Data Table: Rotational Energy Barriers
| Compound/Cation | Functional Group | Rotational Barrier (kcal/mol) | Method |
| 2-Methyl-6-nitroaniline cation (H2m6na⁺) | Nitro (-NO₂) | 11.6 | rPES Calculation |
| 2-Chloro-4-nitroaniline cation (H2Cl4na⁺) | Nitro (-NO₂) | 4.6 | rPES Calculation |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules.
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Elucidation
Infrared (IR) spectroscopy is instrumental in identifying the primary functional groups within the 2-Methyl-6-nitroaniline-d3 molecule, thereby confirming its structural integrity. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent groups.
Key functional groups and their typical IR absorption frequencies include:
Amine (-NH₂) group: This group is identified by stretching vibrations in the range of 3400 cm⁻¹.
Nitro (-NO₂) group: The presence of the nitro group is confirmed by a strong absorption peak around 1520 cm⁻¹.
Methyl (-CH₃) and Aromatic C-H groups: These are also identifiable through their characteristic stretching and bending vibrations.
The analysis of the complete IR spectrum allows for a comprehensive confirmation of the compound's molecular structure. chemicalbook.com
Interpretation of Vibrational Spectra through Theoretical Calculations
To gain a deeper understanding of the vibrational modes, theoretical calculations, particularly those based on Density Functional Theory (DFT), are often employed. researchgate.netnih.govnih.gov Methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) are used to calculate the optimized molecular geometry and harmonic vibrational frequencies. researchgate.netnih.govsphinxsai.com
These computational approaches allow for the prediction of IR and Raman spectra. nih.gov By comparing the theoretically calculated spectra with experimental data, a more precise assignment of the observed vibrational bands to specific molecular motions can be achieved. researchgate.netnih.gov For instance, in studies of similar nitroaniline compounds, DFT calculations have been used to assign vibrational modes for the nitro group, amine group, and the benzene (B151609) ring. researchgate.netresearchgate.net This correlative approach enhances the accuracy of spectral interpretation.
Correlation of Spectroscopic Shifts with Intermolecular Interactions (e.g., νsNO₂)
The precise frequency of vibrational modes can be influenced by intermolecular interactions, such as hydrogen bonding. The symmetric stretching vibration of the nitro group (νsNO₂) is particularly sensitive to its environment.
In the solid state, the nitro group can participate in various weak interactions, including C-H···O hydrogen bonds and NO₂···π interactions. researchgate.net The strength and nature of these interactions can cause shifts in the νsNO₂ frequency. For example, in salts of 2-methyl-3-nitroaniline, the νsNO₂ band was observed at 1343 cm⁻¹ when the nitro group was involved in a C-H···O hydrogen bond. researchgate.netresearchgate.net This band was observed to be blue-shifted in other salt forms, indicating a change in the intermolecular interactions. researchgate.netresearchgate.net By analyzing these shifts, valuable insights into the supramolecular structure and crystal packing can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another cornerstone technique for the characterization of this compound, providing detailed information about its structure and isotopic composition.
Structural Characterization and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure and assess the purity of 2-Methyl-6-nitroaniline (B18888) and its deuterated analogue.
In the ¹H NMR spectrum of the non-deuterated 2-Methyl-6-nitroaniline, distinct signals are observed for the aromatic protons and the methyl group protons. chemicalbook.com For example, in DMSO-d6, the aromatic protons typically appear in the range of δ 7.5–8.1 ppm, while the methyl group protons resonate around δ 2.3 ppm. The integration of these signals provides quantitative information about the number of protons in each chemical environment, and the splitting patterns reveal proton-proton coupling, further confirming the substitution pattern on the benzene ring.
¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule, including those in the methyl group and the aromatic ring. nih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering further structural confirmation. semanticscholar.org The purity of the sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. researchgate.net
Deuterium (B1214612) NMR for Isotopic Labeling Confirmation
Deuterium (²H) NMR spectroscopy is the definitive method for confirming the successful isotopic labeling in this compound. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (0.016%), a strong signal in the ²H NMR spectrum confirms that the compound has been enriched with deuterium. wikipedia.org
The ²H NMR spectrum will show a peak corresponding to the deuterium atoms in the methyl group. medchemexpress.comcymitquimica.com This technique is highly specific for deuterated compounds and can be used to verify the effectiveness of the deuteration process. wikipedia.orgmagritek.com The absence of a corresponding signal in the ¹H NMR spectrum for the methyl group, or a significant reduction in its intensity, further corroborates the isotopic substitution. magritek.com In some cases, high-resolution ²H NMR can also provide information on chemical shifts and coupling constants involving deuterium. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in the analysis of this compound, providing invaluable data on its mass, elemental composition, and isotopic purity.
Molecular Weight Determination and Fragmentation Analysis
The nominal molecular weight of this compound is 155.17 g/mol , a value readily confirmed by mass spectrometry. medchemexpress.comcymitquimica.com This is distinct from its non-deuterated counterpart, 2-Methyl-6-nitroaniline, which has a molecular weight of approximately 152.15 g/mol . This mass shift of three daltons, due to the replacement of three protons with deuterons on the methyl group, is fundamental for its use as an internal standard. lgcstandards.commedchemexpress.com
Electron ionization mass spectrometry of the non-deuterated analog, 2-Methyl-6-nitroaniline, provides insights into the expected fragmentation patterns. While specific fragmentation data for the d3 variant is not detailed in the provided results, the primary fragmentation pathways would involve losses of radicals such as NO2, OH, and CH3, with the corresponding fragment ions showing a +3 Da shift for those retaining the deuterated methyl group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is employed to determine the precise elemental composition of this compound. The accurate mass is reported as 155.077. lgcstandards.com This high level of mass accuracy allows for the unambiguous confirmation of the elemental formula, C7H5D3N2O2, distinguishing it from other isobaric compounds. lgcstandards.comcymitquimica.com
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Abundance Measurement
While direct data on the GC-IRMS analysis of this compound is not available in the search results, this technique is the standard for determining isotopic abundance. GC-IRMS would be used to verify the enrichment of deuterium in the compound, ensuring a high percentage of the d3 isotopologue and minimal presence of d0, d1, or d2 species. This is critical for its application as a reliable internal standard in quantitative analyses.
Crystallographic Analysis
Crystallographic techniques are essential for understanding the solid-state structure of 2-Methyl-6-nitroaniline and its derivatives.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction has been successfully used to determine the crystal structures of several salts of the non-deuterated 2-Methyl-6-nitroaniline with various inorganic acids. researchgate.net These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net For instance, the crystal structures of 2-methyl-6-nitroanilinium bromide, 2-methyl-6-nitroanilinium triiodide, and 2-methyl-6-nitroanilinium hydrogen sulfate (B86663) have been elucidated, showing how the ammonium (B1175870) group and the anions form distinct hydrogen-bonding networks. researchgate.net Although a crystal structure for this compound itself is not reported, the data from its non-deuterated counterpart provides a robust model for its solid-state conformation. brynmawr.edu
X-ray Powder Diffraction (XRPD) for Solid Phase Identification
X-ray powder diffraction (XRPD) is a powerful tool for the identification of crystalline phases. pdx.edumalvernpanalytical.com The XRPD pattern of a material serves as a unique fingerprint. malvernpanalytical.com For 2-Methyl-6-nitroaniline, XRPD has been used to identify and distinguish it from its isomer, 2-methyl-4-nitroaniline (B30703), and to confirm the purity of the solid phases in crystallization studies. researchgate.netresearchgate.net This technique is crucial for quality control, ensuring the correct polymorphic form and the absence of crystalline impurities. malvernpanalytical.com The International Centre for Diffraction Data (ICDD) maintains a comprehensive database of powder diffraction patterns that is used for phase identification. pdx.eduicdd.com
Data Tables
Table 1: Molecular Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 2-Methyl-6-nitroaniline |
| Molecular Formula | C7H5D3N2O2 medchemexpress.com | C7H8N2O2 |
| Molecular Weight | 155.17 g/mol medchemexpress.com | 152.15 g/mol |
| Accurate Mass | 155.077 lgcstandards.com | 152.1506 |
| CAS Number | 1246816-42-1 lgcstandards.com | 570-24-1 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are central to the analysis of this compound, providing the means to separate it from its non-deuterated analog, reaction precursors, and potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a primary technique for the quantitative analysis of this compound. nih.gov As a stable isotopically labeled analog, it is often used as an internal standard in methods developed for quantifying aromatic amines in complex samples. medchemexpress.commedchemexpress.com The chromatographic behavior of the deuterated compound is nearly identical to its non-deuterated counterpart, but it is easily distinguished by its higher mass-to-charge ratio in the mass spectrometer.
Reverse-phase HPLC is a common method for separating 2-Methyl-6-nitroaniline and related compounds. sielc.com Methods can be developed using columns like a C18 or a polar-embedded column to achieve separation from other aniline (B41778) derivatives. sielc.comd-nb.info For quantitative analysis using LC-tandem mass spectrometry (LC-MS/MS), multiple-reaction monitoring (MRM) mode is employed for its high sensitivity and selectivity. nih.gov This allows for the detection of the analyte at very low concentrations, often in the ng/mL range. nih.gov The method can be validated by analyzing fortified quality control samples to ensure accuracy and precision. nih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Value/Condition | Source |
| Column | Biphenyl or C18 (e.g., 100 mm x 2.1 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and water with a modifier like formic acid (for MS compatibility) | nih.govsielc.com |
| Flow Rate | 0.2-1.0 mL/min | asianpubs.org |
| Injection Volume | 5-20 µL | asianpubs.org |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | nih.govd-nb.info |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.govd-nb.info |
| Linear Range | 0.1-50 ng/mL | nih.gov |
| Limit of Detection (LOD) | 0.025-0.20 ng/mL | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgresearchgate.net During its synthesis, which typically involves the nitration of N-protected 2-methylaniline-d3, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products. rsc.orgresearchgate.net
By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel 60 F254) and developing it in an appropriate solvent system, the components separate based on their polarity. asianpubs.orgrsc.org The starting aniline is typically more polar than the less polar N-protected intermediate, and the final nitro-product has a different polarity, allowing their separation to be visualized. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is unique for each compound under specific conditions. libretexts.org This allows for tracking the reaction's progress and assessing the regioselectivity by comparing the product spots to known standards of different isomers. youtube.com Visualization is often achieved under UV light (254 nm). rsc.org
Table 2: Representative TLC Data for Monitoring a Nitration Reaction
| Compound | Function | Typical Rf Value (Illustrative) | Observation | Source |
| 2-Methylaniline-d3 | Starting Material | 0.4 | Spot diminishes over time | asianpubs.org |
| N-acetyl-2-methylaniline-d3 | Protected Intermediate | 0.6 | Appears and then diminishes | chemicalbook.com |
| This compound | Desired Product | 0.5 | Spot appears and intensifies | asianpubs.org |
| 2-Methyl-4-nitroaniline-d3 | Isomeric Byproduct | 0.45 | Appearance indicates regioselectivity issues | researchgate.net |
Note: Rf values are highly dependent on the specific TLC plate and solvent system used and are presented for illustrative purposes only.
Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. nih.gov It is frequently used for final purity assessment, with some commercial grades specifying a purity of over 99.0% as determined by GC.
In GC-MS analysis, the deuterated compound can be clearly distinguished from its non-deuterated analog by the mass of its molecular ion. However, it is important to consider that analytes and their deuterated analogs can sometimes exhibit slightly different responses in the mass spectrometer, which must be accounted for in quantitative methods. researchgate.net Furthermore, analytical conditions require optimization to prevent on-column or in-source reactions. For instance, using hydrogen as a carrier gas with nitroaromatic compounds can sometimes lead to the reduction of the nitro group to an amine group in the hot GC source. hpst.cz Using an inert carrier gas like helium and carefully optimized temperature profiles mitigates such risks.
Table 3: Typical GC/MS Parameters for Aniline Derivative Analysis
| Parameter | Value/Condition | Source |
| Column | Capillary column (e.g., SLB-5ms, DB-5) | google.com |
| Carrier Gas | Helium or Hydrogen | hpst.cz |
| Inlet Temperature | 250-280 °C | hpst.cz |
| Oven Program | Temperature ramp (e.g., 60 °C hold, ramp to 300 °C) | hpst.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Analyzer | Quadrupole or Ion Trap | d-nb.info |
| Application | Purity assessment, identification of volatile impurities |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Regioselectivity
Advanced Sample Preparation Methodologies for Analytical Chemistry
The accurate analysis of this compound, particularly at trace levels in complex matrices like environmental water or biological fluids, necessitates effective sample preparation. nih.gov The goal is to isolate the analyte from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.
Common techniques for aniline derivatives include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govupertis.ac.id In LLE, the sample is adjusted to an appropriate pH and extracted with an immiscible organic solvent like methyl-tert-butyl ether (MTBE). nih.gov SPE offers a more modern and often more efficient alternative, using a solid sorbent packed in a cartridge to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. upertis.ac.id
For aqueous samples, on-line concentration techniques such as field-enhanced sample injection can be used with capillary electrophoresis (CE) to significantly improve detection limits for ionic analytes like protonated anilines. nih.govresearchgate.net These methods are crucial for achieving the low limits of detection required in biomonitoring and environmental studies. nih.gov The standard addition method is often applied during the analysis of real samples to compensate for matrix effects that might influence extraction efficiency or instrument response. researchgate.net
Table 4: Overview of Sample Preparation Techniques for Aniline Derivatives
| Technique | Principle | Typical Application | Advantages | Source |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Extraction from urine or water. | Simple, well-established. | nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent. | Extraction and cleanup from environmental water. | High concentration factor, reduced solvent use vs. LLE. | d-nb.infoupertis.ac.id |
| Field-Enhanced Sample Injection (for CE) | An on-line concentration technique using an electric field to inject a large volume of low-conductivity sample. | Direct analysis of aniline derivatives in water samples. | High sensitivity, minimal sample handling. | nih.govresearchgate.net |
Computational Chemistry and Cheminformatics Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-6-nitroaniline-d3. These calculations, based on the principles of quantum mechanics, provide insights into the electron distribution, molecular geometry, and energetic landscape of the molecule. The introduction of three deuterium (B1214612) atoms in the methyl group introduces subtle but potentially significant changes in vibrational frequencies and zero-point energy, which can be precisely modeled.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure of nitroaromatic compounds. For this compound, these calculations can determine the distribution of electron density, which is heavily influenced by the electron-withdrawing nitro (NO₂) group and the electron-donating amino (NH₂) and deuterated methyl (CD₃) groups.
Molecular Orbital (MO) theory provides a framework for understanding the reactivity and spectral properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In substituted anilines, the distribution and energy of these frontier orbitals are key to understanding their chemical behavior.
Table 1: Calculated Electronic Properties of a Substituted Nitroaniline Note: This table presents representative data for a related nitroaniline compound calculated using DFT methods, illustrating the type of information generated for this compound.
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |
Quantum chemistry is instrumental in calculating a wide array of molecular descriptors that form the basis of Quantitative Structure-Activity Relationship (QSAR) models. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and thermodynamic properties. For this compound, these descriptors can be precisely calculated and used to predict its biological activity or physical properties.
The replacement of hydrogen with deuterium in the methyl group primarily affects descriptors related to molecular weight and vibrational modes, while electronic descriptors are only minimally altered.
Table 2: Key Molecular Descriptors Calculated for QSAR Studies Note: This table provides examples of descriptors that would be calculated for this compound.
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Mulliken atomic charges, Dipole moment | Electron distribution, reactivity, polarity. |
| Topological | Wiener index, Balaban index, Molecular connectivity indices | Atomic connectivity and branching. |
| Geometrical | Molecular surface area, Molecular volume, Ovality | Size and shape of the molecule. |
| Quantum Chemical | Total energy, Hydration energy, Zero-point vibrational energy | Thermodynamic stability and solvation properties. |
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving nitroaromatic compounds. For instance, the synthesis of this compound or its subsequent reactions can be modeled to understand the energy profile of the reaction pathway. This involves locating and characterizing the transition states, which are the highest energy points along the reaction coordinate.
By calculating the activation energies, researchers can predict the feasibility and rate of a reaction. For example, the nitration of m-toluidine (B57737) to form the precursor of 2-Methyl-6-nitroaniline (B18888) can be modeled to understand the regioselectivity of the reaction. Theoretical modeling can also investigate the kinetic isotope effect of the deuterated methyl group on reaction rates, providing deeper insight into the reaction mechanism.
Prediction of Molecular Descriptors for Structure-Activity Relationships
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate molecular structure with biological activity or physical properties, respectively. These models are crucial in drug discovery and environmental science for predicting the behavior of new or untested chemicals.
For a class of compounds like substituted nitroanilines, QSAR/QSPR models can be developed to predict properties such as toxicity, mutagenicity, or biodegradability. The development process involves several steps:
Data Set Collection: Assembling a set of related molecules with known experimental values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the set.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the property.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.
For this compound, its properties could be predicted by inputting its calculated descriptors into a validated QSAR model developed for nitroaromatic compounds.
A critical challenge in QSAR modeling is selecting the most relevant molecular descriptors from a vast pool of calculated ones. Using too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new compounds accurately. Feature selection algorithms are employed to identify the subset of descriptors that have the strongest correlation with the activity or property being modeled.
Algorithms like Chi-MIC-share represent advanced methods for feature selection. Such techniques can handle complex, non-linear relationships between descriptors and the target property, which is often the case in biological systems. These methods ensure that the final QSAR model is both simple and robust, based only on the most informative molecular features.
Feature Selection Algorithms in QSAR (e.g., Chi-MIC-share)
Molecular Docking and Drug Design Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openaccessjournals.commdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their interaction mechanisms at an atomic level. mdpi.com
While specific docking studies on this compound are not prevalent, research on related nitroaromatic compounds provides significant insight into its potential ligand-receptor interactions. The nitro group is a strong electron-withdrawing group that creates a positive electrostatic potential on the nitrogen atom, known as a π-hole. nih.govscielo.br This feature allows for favorable "π-hole interactions" with lone-pair electrons from oxygen or sulfur atoms in protein residues, with interaction energies estimated around -5 kcal/mol. nih.gov
Studies on a class of 28 aromatic nitro-derivatives suggest that the interaction mechanism with biological receptors is based on electron transfer to the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroaromatic compound. lew.ro The oxygen and nitrogen atoms of the nitro group are key participants in this process. lew.ro Furthermore, in silico studies of nitroaniline derivatives binding to DNA have revealed the importance of strong electrostatic interactions in their binding affinity. dergipark.org.tr The amine group can act as a hydrogen bond donor, while the aromatic ring can participate in cation-π interactions with positively charged residues like lysine (B10760008) and arginine. rsc.org
Table 2: Potential Ligand-Receptor Interactions for the 2-Methyl-6-nitroaniline Scaffold This table summarizes the types of non-covalent interactions that the functional groups of a 2-Methyl-6-nitroaniline scaffold are likely to form with amino acid residues in a protein binding pocket, based on studies of related compounds.
| Functional Group | Type of Interaction | Potential Interacting Protein Residue | Reference |
|---|---|---|---|
| Nitro Group (-NO₂) | π-Hole Interaction | Residues with lone-pair electrons (e.g., Cys, Met, Ser, Thr, Asp, Glu) | nih.gov |
| Nitro Group (-NO₂) | Electron Acceptor (LUMO) | Electron-rich residues or cofactors | lew.ro |
| Amine Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls | scielo.br |
| Aromatic Ring | Cation-π Interaction | Lysine, Arginine | rsc.org |
| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | researchgate.net |
The 2-methyl-6-nitroaniline scaffold is a relevant starting point for the design of kinase inhibitors. Specifically, 4-Bromo-2-methyl-6-nitroaniline has been identified as a key intermediate in the synthesis of inhibitors targeting Casein Kinase 2 (CK2). vulcanchem.com CK2 is a serine/threonine protein kinase that is implicated in cell proliferation and is a target for cancer therapeutics. conicet.gov.arnih.gov
The design of CK2 inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. nih.gov Structure-activity relationship (SAR) studies on various inhibitor scaffolds, such as purine (B94841) or dibenzofuran, have highlighted the importance of specific substituents for achieving high potency. nih.govacs.org For instance, in purine-based inhibitors, an electron-rich phenyl group was found to be important for activity. nih.govresearchgate.net The 2-methyl-6-nitroaniline structure provides a substituted aromatic core that can be further modified to optimize interactions within the CK2 active site, aiming to create potent and selective inhibitors. The development of such inhibitors is an active area of research, with compounds showing IC₅₀ values in the nanomolar range. acs.org
Table 3: Examples of Casein Kinase 2 (CK2) Inhibitors and Their Potency This table provides examples of known CK2 inhibitors, illustrating the range of potencies (IC₅₀ values) achieved with different chemical scaffolds. This context is relevant for the potential development of inhibitors based on the 2-Methyl-6-nitroaniline structure.
| Inhibitor | Chemical Scaffold | IC₅₀ (nM) | Reference |
|---|---|---|---|
| TBCA (Tetrabromocinnamic acid) | Cinnamic Acid | 110 | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Benzotriazole | 500 | |
| CX-4945 (Silmitasertib) | Benzo[c] arxiv.orgnaphthyridine | 3.7 | acs.org |
| Compound 12c | Dibenzofuran | 5.8 | acs.org |
Investigation of Ligand-Receptor Interactions for Related Compounds
Thermodynamic Modeling of Phase Equilibria
The study of phase equilibrium, particularly solid-liquid equilibrium (SLE), is crucial for designing and optimizing industrial processes like crystallization, which is essential for the separation and purification of chemical compounds. wattco.com
The separation of isomers, such as 2-methyl-6-nitroaniline from its related isomer 2-methyl-4-nitroaniline (B30703), presents a significant challenge in industrial chemistry. Understanding the solid-liquid equilibrium (SLE) of their mixtures is fundamental to developing effective separation strategies. researcher.life
Experimental studies have been conducted on the ternary system consisting of 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline, and ethyl acetate (B1210297). researcher.life Using an isothermal solution saturation method, the solubility of each isomer was determined at various temperatures. researcher.life The results were used to construct isothermal phase diagrams, which revealed the formation of two distinct pure solid phases corresponding to each isomer. researcher.life At a fixed temperature, the crystalline region of 2-methyl-4-nitroaniline was found to be larger than that of 2-methyl-6-nitroaniline, and the crystallization regions for both pure compounds expanded as the temperature decreased. researcher.life This type of data is invaluable for designing fractional crystallization processes.
Table 4: Experimental Solubility (mole fraction, x) of 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline in Ethyl Acetate This table presents selected experimental data on the solid-liquid equilibrium for the ternary system of the two isomers in ethyl acetate at different temperatures, demonstrating how solubility changes with temperature.
| Temperature (K) | Component | Mole Fraction Solubility (x) in Ethyl Acetate | Reference |
|---|---|---|---|
| 293.15 | 2-Methyl-6-nitroaniline | 0.0891 | researcher.life |
| 2-Methyl-4-nitroaniline | 0.0163 | ||
| 303.15 | 2-Methyl-6-nitroaniline | 0.1293 | researcher.life |
| 2-Methyl-4-nitroaniline | 0.0261 | ||
| 313.15 | 2-Methyl-6-nitroaniline | 0.1834 | researcher.life |
| 2-Methyl-4-nitroaniline | 0.0409 |
To make practical use of experimental solid-liquid equilibrium data, thermodynamic models are employed to correlate and predict the phase behavior of mixtures. The Non-Random Two-Liquid (NRTL) and Wilson models are prominent activity coefficient models frequently used for this purpose. researchgate.netwikipedia.orgacs.org These models are based on the local composition concept, which posits that the concentration of molecules in the immediate vicinity of a central molecule differs from the bulk concentration due to varying intermolecular interaction energies. wikipedia.org
In the study of the 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline isomeric mixture in ethyl acetate, both the NRTL and Wilson models were used to correlate the experimental solubility data. researcher.life The quality of the correlation is assessed by the root-mean-square deviation (RMSD) between the experimental data and the model's calculations. For this system, the NRTL model provided a slightly better fit than the Wilson model. researcher.life Such models are essential as they allow for the interpolation and extrapolation of phase behavior under different conditions, providing a foundational tool for process design and optimization without the need for exhaustive experimentation. researcher.life
Table 5: Correlation of SLE Data for the 2-Methyl-4-nitroaniline + 2-Methyl-6-nitroaniline + Ethyl Acetate System This table shows the results of applying the NRTL and Wilson thermodynamic models to the experimental solid-liquid equilibrium (SLE) data for the isomeric mixture. The root-mean-square deviation (RMSD) indicates the goodness of fit.
| Thermodynamic Model | Root-Mean-Square Deviation (RMSD) | Conclusion | Reference |
|---|---|---|---|
| NRTL (Non-Random Two-Liquid) | 5.01 × 10⁻³ | Provided a very good correlation of the experimental data. | researcher.life |
| Wilson | 6.43 × 10⁻³ | Provided a satisfactory correlation of the experimental data. | researcher.life |
Emerging Research Directions and Future Perspectives
Exploration of Novel Derivatization and Functionalization Strategies
The chemical structure of 2-Methyl-6-nitroaniline-d3, featuring an amine and a nitro group, offers multiple sites for chemical modification. Future research is poised to explore novel derivatization and functionalization strategies to enhance its utility. Derivatization is a common strategy in analytical chemistry to improve the ionization efficiency, chromatographic separation, and selectivity of target analytes for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govannualreviews.org For primary aromatic amines, derivatization is often necessary for robust analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
New synthetic methods are being developed that could be applied to create a diverse range of this compound derivatives. nih.gov For instance, organophosphorus-catalyzed reductive functionalization of nitro compounds presents a pathway to transform the nitro group into new functionalities, such as in the formation of N-functionalized azaheterocycles. mit.edu Furthermore, methods for the direct C-H functionalization of aromatic rings could introduce new substituents, tuning the molecule's properties for specific applications. scispace.com Such modifications could lead to the development of new analytical reagents or molecular probes with tailored characteristics.
Table of Potential Derivatization Strategies
| Reagent Type | Target Functional Group | Purpose | Potential Application for this compound |
|---|---|---|---|
| Acylating Agents | Amine (-NH₂) | Improve chromatographic behavior, enhance detector response. | Create amide derivatives for enhanced GC-MS or LC-MS analysis. |
| Silylating Agents | Amine (-NH₂) | Increase volatility and thermal stability for GC-MS analysis. researchgate.net | Formation of silylated derivatives for trace-level detection. |
| Dienophiles | Diene systems (if created) | Enhance ionization in MS for highly sensitive detection. nih.gov | Functionalization of the aromatic ring could create a diene system for subsequent derivatization. |
| Reductive Coupling Agents | Nitro (-NO₂) | Form new C-N or N-N bonds. mit.edu | Synthesis of novel heterocyclic structures or dimeric compounds for materials science or pharmacology. |
Integration of Multi-Omics and Multi-Isotope Approaches in Environmental Studies
In environmental science, understanding the fate of contaminants is crucial. Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the degradation of pollutants. dtic.mil By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N), scientists can identify the transformation pathways of nitroaromatic compounds in soil and groundwater. acs.org Different degradation mechanisms, such as enzymatic oxidation versus reduction, result in distinct isotopic fractionation patterns. acs.orgacs.org
The use of this compound introduces a third stable isotope (²H/¹H) into this analytical framework, enabling a more robust multi-isotope approach. nih.govresearchgate.net This allows for more precise elucidation of reaction mechanisms and the quantification of contaminant degradation in complex environmental matrices. nih.gov The combination of carbon, nitrogen, and hydrogen isotope analysis can provide an unparalleled level of detail on the competing reaction pathways affecting the compound. acs.org
Future studies could integrate these multi-isotope methods with "multi-omics" (e.g., genomics, proteomics, metabolomics). This would connect the observed degradation pathways (from isotope data) with the specific microorganisms and enzymatic systems responsible (from omics data). Such an approach could identify the key microbial players and genes involved in the bioremediation of nitroaromatic contaminants, providing a holistic view of ecosystem response to pollution. acs.org
Table of Isotope Fractionation Concepts
| Isotope System | Principle | Application in Nitroaromatic Studies |
|---|---|---|
| Carbon (¹³C/¹²C) | Cleavage of C-H or C-C bonds during degradation alters the ¹³C/¹²C ratio in the remaining compound. dtic.mil | Distinguishing between different initial steps of biodegradation. |
| Nitrogen (¹⁵N/¹⁴N) | Reactions involving the nitro group (e.g., reduction) cause significant changes in the ¹⁵N/¹⁴N ratio. acs.org | Identifying whether nitro group reduction is a key degradation pathway. acs.org |
| Hydrogen (²H/¹H) | The C-D bonds in this compound are stronger than C-H bonds, leading to a kinetic isotope effect if this bond is broken during a reaction. | Probing mechanisms involving the methyl group and serving as a conservative tracer if the methyl group is not involved in the reaction. |
Advanced Spectroscopic Characterization Techniques for In-situ Monitoring
While this compound is primarily used as an internal standard for laboratory-based mass spectrometry, there is growing interest in developing advanced spectroscopic techniques for real-time, in-situ monitoring. clearsynth.comscioninstruments.com Direct monitoring in environmental settings like soil or water is challenging, but emerging technologies hold promise. Techniques such as portable mass spectrometers or fiber-optic-based Raman spectroscopy could potentially be adapted for field deployment, allowing for the direct detection and quantification of the compound and its degradation products without extensive sample preparation.
In the laboratory, advanced spectroscopic methods continue to be vital for detailed characterization. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) and high-resolution mass spectrometry are essential for elucidating the structures of novel derivatives or metabolic products. kashanu.ac.ir Furthermore, computational spectroscopy, which involves simulating spectra using quantum chemical methods, can provide deep insights into the molecule's electronic structure and how it interacts with its environment. acs.org These advanced methods are crucial for building a comprehensive understanding of the compound's behavior.
Development of High-Throughput Screening and Computational Methods
High-throughput screening (HTS) and computational modeling are accelerating the pace of chemical research. nih.gov HTS could be employed to rapidly screen for microorganisms or enzymes capable of degrading 2-Methyl-6-nitroaniline (B18888) and other nitroaromatic compounds. nih.gov Similarly, HTS could be used to discover novel derivatization reagents that optimize the compound's detectability for ultra-sensitive analytical applications.
Computational chemistry offers powerful predictive tools. aip.org Methods like Density Functional Theory (DFT) can be used to model the electronic properties and reactivity of this compound. researchgate.netresearchgate.net Such models can predict the most likely sites of metabolic attack, guide the synthesis of new functionalized derivatives, and help interpret complex spectroscopic data. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the environmental fate or biological activity of related nitroaniline compounds. rsc.org
Potential as Research Probes in Biological and Environmental Systems
The most significant future potential for this compound lies in its application as a specialized research probe. Its identity as a deuterated internal standard is already a key application, ensuring precision and accuracy in quantitative analysis by correcting for matrix effects and variability during sample preparation and analysis. clearsynth.comscioninstruments.com
In environmental studies, its use as a tracer in CSIA experiments allows researchers to "spike" a system and track its degradation pathways with high certainty, helping to validate models of contaminant fate and transport. acs.orgnih.gov
In biological systems, deuterated molecules are invaluable for studying metabolism. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions that involve breaking a C-H bond (a phenomenon known as the kinetic isotope effect). researchgate.net This effect can be used to probe the mechanisms of enzymes that metabolize nitroaromatic compounds. By introducing this compound into a biological system—from a single cell culture to a whole organism—and tracking its conversion into metabolites using mass spectrometry, researchers can map out the biotransformation pathways of this class of compounds. medchemexpress.com This provides critical data for toxicology and drug development research.
Q & A
Q. What are the validated synthetic routes for deuterated 2-methyl-6-nitroaniline (2-Methyl-6-nitroaniline-d3), and how can isotopic purity be ensured during synthesis?
Deuterated aromatic amines like this compound are typically synthesized via catalytic H/D exchange or deuterium labeling at specific positions. For example:
- H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions, leveraging aromatic ring activation by nitro groups .
- Reductive deuteration of nitro precursors (e.g., 2-methyl-6-nitrobenzene derivatives) with deuterated reducing agents like NaBD₄ or LiAlD₄ .
Isotopic purity (>98% D) is confirmed via mass spectrometry (MS) or ²H NMR. Contamination risks arise from residual protonated solvents or incomplete exchange, necessitating rigorous purification (e.g., column chromatography or recrystallization) .
Q. Which analytical methods are most reliable for characterizing this compound in complex matrices?
Key techniques include:
- High-performance liquid chromatography (HPLC) paired with UV-Vis detection (λ~254 nm for nitroaromatics) to resolve impurities .
- Nuclear magnetic resonance (NMR) : ¹H NMR identifies residual protonated species, while ¹³C and ²H NMR confirm deuterium incorporation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment and detects fragmentation patterns unique to deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for deuterated vs. protonated 2-methyl-6-nitroaniline in photochemical studies?
Discrepancies in reaction rates (e.g., photodegradation or nitro-group reduction) may arise from isotopic effects on:
- Electronic transitions : Deuterium alters π-π* transitions, measurable via UV-Vis spectroscopy .
- Vibrational modes : FT-IR or Raman spectroscopy can identify isotopic shifts in N–H/D stretching (~3300 cm⁻¹ for H vs. ~2450 cm⁻¹ for D) .
Control experiments using mixed isotopic batches and computational modeling (DFT) are critical to isolate isotope-specific effects .
Q. What strategies optimize the use of this compound as an internal standard in environmental trace analysis?
- Matrix matching : Prepare calibration curves in matrices mimicking environmental samples (e.g., soil extracts or wastewater) to account for ion suppression/enhancement .
- Stability testing : Assess degradation under UV light or varying pH using accelerated stability protocols .
- Cross-validation : Compare results across LC-MS/MS, GC-MS, and immunoassays to mitigate method-specific biases .
Q. How does deuterium labeling influence the mechanistic pathways of 2-methyl-6-nitroaniline in catalytic hydrogenation reactions?
Deuterium alters:
- Reaction intermediates : Use in-situ FT-IR or NMR to detect deuterium incorporation in intermediates like hydroxylamines or imines.
- Kinetic isotope effects (KIE) : Measure rate differences (k_H/k_D) to distinguish between proton-coupled electron transfer (PCET) vs. direct H₂ dissociation mechanisms .
Isotopic labeling combined with isotopic tracer studies (e.g., D₂O as solvent) can map hydrogenation pathways .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable degradation rates in soil vs. aqueous media), apply multivariate analysis (PCA or PLS) to identify dominant variables (pH, organic content) .
- Synthesis Troubleshooting : Incomplete deuteration often stems from insufficient reaction time or catalyst poisoning. Monitor reactions via TLC or inline MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
